molecular formula C21H17Cl2NO3S2 B3952480 (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3952480
M. Wt: 466.4 g/mol
InChI Key: HBVJGDZRQYRVSH-YBFXNURJSA-N
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Description

This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dichlorobenzyl group, a methoxybenzylidene group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.

    Introduction of the Dichlorobenzyl Group: This step involves the reaction of the thiazolidinone intermediate with 2,6-dichlorobenzyl chloride in the presence of a base to form the dichlorobenzyl-substituted thiazolidinone.

    Methoxybenzylidene Substitution: The methoxybenzylidene group can be introduced by reacting the intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

    Addition of the Prop-2-en-1-yl Group: This final step involves the reaction of the intermediate with an appropriate allylating agent under suitable conditions to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially leading to the formation of thiazolidinones with different oxidation states.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinones

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial agents.

    Anti-inflammatory and Anticancer Activity: Research has shown that thiazolidinone derivatives can exhibit anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new drugs based on its biological properties.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl and methoxybenzylidene groups can enhance binding affinity and specificity, while the prop-2-en-1-yl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Dichlorobenzyl Derivatives: Compounds with dichlorobenzyl groups but different cores.

    Methoxybenzylidene Derivatives: Compounds with methoxybenzylidene groups but different cores.

Uniqueness

    Combination of Substituents: The unique combination of dichlorobenzyl, methoxybenzylidene, and prop-2-en-1-yl groups in this compound sets it apart from other thiazolidinone derivatives.

    Biological Activity: The specific substitutions can enhance the compound’s biological activity, making it a promising candidate for various applications.

Properties

IUPAC Name

(5E)-5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3S2/c1-3-9-24-20(25)19(29-21(24)28)11-13-7-8-17(18(10-13)26-2)27-12-14-15(22)5-4-6-16(14)23/h3-8,10-11H,1,9,12H2,2H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVJGDZRQYRVSH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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